XRP44X

Vue d'ensemble

Description

XRP44X est un dérivé de l'arylpyrazole qui a retenu l'attention de la communauté scientifique en raison de son activité antitumorale puissante. Il agit en tant qu'inhibiteur de la polymérisation de la tubuline en interagissant avec le site de liaison de la colchicine, inhibant ainsi la polymérisation de la tubuline. Ce composé a montré une activité cytotoxique efficace sur une variété de lignées cellulaires cancéreuses à de faibles concentrations nanomolaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'XRP44X implique la formation de la structure de base de l'arylpyrazole. Les voies de synthèse spécifiques et les conditions de réaction sont détaillées dans divers articles de recherche. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

Les méthodes de production industrielle de l'this compound sont conçues pour mettre à l'échelle les processus de synthèse en laboratoire. Ces méthodes se concentrent sur l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin d'assurer une qualité et un rendement constants. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut encore améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L'XRP44X subit plusieurs types de réactions chimiques, notamment :

Oxydation : l'this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau arylpyrazole.

Substitution : L'this compound peut subir des réactions de substitution où différents substituants sont introduits dans le cycle pyrazole.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes, ce qui les rend précieux pour des recherches supplémentaires .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : l'this compound est utilisé comme composé modèle pour étudier les effets des inhibiteurs de la polymérisation de la tubuline.

Biologie : il est utilisé pour étudier le rôle des microtubules dans la division cellulaire et la morphologie.

Médecine : l'this compound s'est révélé prometteur en tant qu'agent antitumoral, des études démontrant son efficacité contre diverses lignées cellulaires cancéreuses.

Mécanisme d'action

L'this compound exerce ses effets en inhibant la polymérisation de la tubuline, un composant essentiel du cytosquelette. En se liant au site de liaison de la colchicine sur la tubuline, l'this compound empêche la formation de microtubules, qui sont essentiels à la division cellulaire et au transport intracellulaire. Cette perturbation conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. De plus, l'this compound s'est avéré activer la voie de signalisation de la kinase N-terminale c-JUN, augmentant l'activité cytotoxique des cellules tueuses naturelles .

Applications De Recherche Scientifique

XRP44X is a molecule with a novel structure that overcomes some disadvantages of traditional inhibitors . It is a multifunctional molecule that interacts with tubulin and possesses a variety of biological activities . It has garnered interest for its potential antitumor activity, anti-influenza properties, and immune-stimulatory effects .

Scientific Research Applications of this compound

Antitumor Activity:

- Mechanism of Action this compound inhibits tubulin polymerization by interacting with the colchicine binding site, leading to effective cytotoxic activity against various cancer cell lines at low nanomolar concentrations . It also inhibits tumor growth and metastasis through mechanisms involving Elk3 .

- Preclinical Studies this compound has demonstrated the ability to inhibit tumor growth and metastasis in preclinical mouse models . Tumors from this compound-treated animals showed decreased expression of genes containing Elk3 .

- Combination Therapy this compound can induce tubulin depolymerization and G2/M phase arrest of the cell cycle through early activation of the JNK pathway . It also acts as an immune stimulator to enhance the cytotoxicity of NK cells, suggesting a new strategy for combining chemotherapy and immunotherapy in cancer treatment .

Anti-Influenza Drug Development:

Immune Stimulation:

- This compound stimulates NK cells to enhance cytotoxicity to breast cancer cells . It activates the c-JUN N-terminal kinase (JNK) signal pathway to enhance NK cell-mediated cytotoxicity . The activation of NK cells by this compound sustains their enhanced activity even after the removal of this compound .

Other Biological Activities:

- This compound is an active inhibitor of the Elk3 transcription factor . It inhibits the phosphorylation of Elk3 induced by fibroblast growth factor 2 (FGF-2) through Ras-Erk signaling . It can also depolymerize microtubules, change the actin skeleton, stimulate cell membrane foaming, affect transcriptional regulation, block cell cycle processes, and microvascular germination .

Data Table: Characteristics of Metal-Based Nanoparticles

The following table includes characteristics of metal-based nanoparticles, including Iron nanoparticles(FeNPs) :

Case Studies

- Prostate Cancer this compound is an effective inhibitor of tumorigenesis and metastasis in prostate cancer, potentially due to its effect on Elk3 .

- Breast Cancer this compound enhances the cytotoxic activity of natural killer cells against breast cancer cells .

- General Tumor Therapy this compound inhibits tumor growth and metastasis with limited toxicity by a mechanism that involves Elk3, encouraging further investigation for tumor therapy in humans .

Mécanisme D'action

XRP44X exerts its effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine binding site on tubulin, this compound prevents the formation of microtubules, which are essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to activate the c-JUN N-terminal kinase signaling pathway, enhancing the cytotoxic activity of natural killer cells .

Comparaison Avec Des Composés Similaires

L'XRP44X est unique dans son double mécanisme d'action, affectant à la fois la polymérisation de la tubuline et la voie de signalisation Ras/ERK. Les composés similaires comprennent :

Colchicine : un inhibiteur bien connu de la polymérisation de la tubuline avec des propriétés de liaison similaires.

Combretastatine-A4 : un autre composé qui affecte les microtubules et a des effets similaires sur le cytosquelette.

Vincristine : Un agent ciblant les microtubules avec des effets différents sur la voie Ras/ERK.

L'this compound se démarque par sa capacité à relier deux voies importantes impliquées dans la transformation cellulaire, ce qui en fait un composé précieux pour la recherche et la thérapie contre le cancer .

Activité Biologique

XRP44X is a pyrazole compound recognized for its multifaceted biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on immune cells, and its potential as an antitumor agent based on diverse research findings.

This compound primarily functions as an inhibitor of the Ras/ERK signaling pathway, specifically targeting the transcription factor Elk3. This inhibition has significant implications for tumor growth and metastasis. The compound also interacts with the colchicine binding site on tubulin, disrupting microtubule polymerization, which is crucial for cell division and structural integrity.

Key Mechanisms:

- Inhibition of Elk3 : this compound prevents the phosphorylation of Elk3 by fibroblast growth factor 2 (FGF-2), thereby inhibiting its transcriptional activity that promotes tumorigenesis .

- Microtubule Disruption : As a colchicine binding site inhibitor, this compound impedes microtubule polymerization, leading to cellular apoptosis in cancer cells .

- Activation of Natural Killer (NK) Cells : this compound enhances the cytotoxic activity of NK cells against cancer cells by increasing interferon gamma (IFN-γ) production and activating the c-JUN N-terminal kinase (JNK) signaling pathway .

Cytotoxic Effects on Cancer Cells

Research has demonstrated that this compound exhibits potent cytotoxic effects across various cancer cell lines. Its ability to induce apoptosis and inhibit proliferation makes it a promising candidate for cancer therapy.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10-20 | Microtubule depolymerization |

| PC-3M (Prostate) | 15-25 | Inhibition of Elk3 phosphorylation |

| A549 (Lung) | 12-18 | Induction of apoptosis via JNK pathway |

Data Source: Various studies including , , and .

Immune Modulatory Effects

This compound has been shown to enhance the activity of NK cells, which are critical components of the innate immune system. The compound significantly increases the production of IFN-γ in NK cells, enhancing their cytotoxic response against tumor cells.

Findings:

- Increased IFN-γ Production : Studies indicate that treatment with this compound leads to a concentration-dependent increase in IFN-γ levels in NK cell cultures .

- Sustained Cytotoxic Activity : NK cells pre-treated with this compound maintained enhanced cytotoxic activity even after removal of the compound, suggesting a lasting effect on immune activation .

Case Studies

Several preclinical studies have evaluated the efficacy of this compound in vivo:

- Prostate Cancer Model : In a TRAMP mouse model, this compound treatment resulted in decreased tumor growth and reduced metastatic spread compared to control groups. Tumors showed lower expression levels of Elk3 target genes .

- Breast Cancer Study : In vitro experiments demonstrated that this compound significantly increased NK cell-mediated lysis of MDA-MB231 breast cancer cells, highlighting its potential as an immunotherapeutic agent .

Propriétés

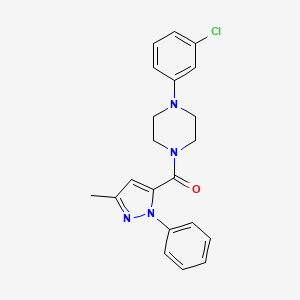

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHPNBGYPKBDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438402 | |

| Record name | XRP44X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729605-21-4 | |

| Record name | XRP44X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XRP44X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.